N,N-Bis(3-aminopropyl)methylamine

Catalog No.
S604812
CAS No.
105-83-9
M.F
C7H19N3
M. Wt
145.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(3-aminopropyl)methylamine

CAS Number

105-83-9

Product Name

N,N-Bis(3-aminopropyl)methylamine

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N

SMILES

CN(CCCN)CCCN

Synonyms

3,3'-diamino-N-methyldipropylamine, DAMDPA compound

Canonical SMILES

CN(CCCN)CCCN

Electrolyte

Due to its possession of multiple positively charged amine groups, N,N-Bis(3-aminopropyl)methylamine can act as a cationic electrolyte. This means it can conduct electricity when dissolved in a suitable solvent []. This property makes it relevant for research in areas like battery development and electrochemical studies [].

Polymer Synthesis

The presence of reactive amine groups makes N,N-Bis(3-aminopropyl)methylamine a valuable building block for polymer synthesis. It can be used as a cross-linking agent or a chain extender in the production of various polymers []. This research area explores its potential in developing materials with specific properties, like improved strength, flexibility, or resistance to heat and chemicals [].

Molecular Weight Determination

N,N-Bis(3-aminopropyl)methylamine can be employed as a probe for determining the molecular weight of other molecules. This technique, known as the end-group titration method, utilizes the reaction between the amine groups of N,N-Bis(3-aminopropyl)methylamine and functional groups present on the target molecule []. By measuring the amount of N,N-Bis(3-aminopropyl)methylamine consumed in the reaction, the molecular weight of the target molecule can be calculated [].

Precursor for Other Chemicals

N,N-Bis(3-aminopropyl)methylamine serves as a starting material for the synthesis of various other chemicals with diverse applications:

  • N,N'-Bis(3-aminopropyl)ethylenediamine (EDDA): This compound finds use as a chelating agent in analytical chemistry and metal removal processes [].
  • Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent in various fields, including medicine, environmental science, and analytical chemistry [].

N,N-Bis(3-aminopropyl)methylamine is an organic compound with the chemical formula C₇H₁₉N₃ and a CAS number of 105-83-9. This compound consists of a central methylamine group bonded to two 3-aminopropyl chains. It is classified as a tertiary amine and is known for its high reactivity due to the presence of amino groups, which can participate in various

N,N-Bis(3-aminopropyl)methylamine is classified as a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.

  • Acute Toxicity: LD50 (oral, rat) = 1030 mg/kg (LD50 refers to the dose lethal to 50% of a test population)
  • Skin and Eye Irritation: Causes severe burns and eye damage
  • Personal Protective Equipment: Wear appropriate gloves, eye protection, and respiratory protection when handling this compound.

  • Alkylation: The amino groups can react with alkyl halides to form quaternary ammonium salts.
  • Acylation: Reaction with acid chlorides or anhydrides yields amides.
  • Condensation: It can react with aldehydes or ketones to form imines or enamines.
  • Polymerization: The compound can participate in polymerization reactions, particularly in the synthesis of polyamines and polyurethanes.

These reactions highlight the compound's versatility as a building block in organic synthesis and materials science .

N,N-Bis(3-aminopropyl)methylamine exhibits significant biological activity, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that it may possess antimicrobial properties, making it useful in pharmaceutical applications.
  • Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.
  • Neurotransmitter Modulation: Its structural similarity to neurotransmitters suggests possible roles in modulating neurotransmission, although specific mechanisms require further investigation .

The synthesis of N,N-Bis(3-aminopropyl)methylamine typically involves the following methods:

  • Reductive Amination: This method involves the reaction of formaldehyde with N-methyl-1,3-propanediamine, followed by reduction.
  • Alkylation of Amines: Starting from 3-aminopropylamine, alkylation with methyl iodide or another methylating agent can yield N,N-Bis(3-aminopropyl)methylamine.
  • Direct Amination: The reaction of 3-chloropropylmethylamine with ammonia under basic conditions can also produce this compound.

These methods highlight the compound's accessibility for research and industrial applications .

N,N-Bis(3-aminopropyl)methylamine has several applications across various fields:

  • Chemical Manufacturing: It is used as a precursor in the production of surfactants, polymers, and agrochemicals.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing new drugs, particularly in antimicrobial and anticancer therapies.
  • Research: Utilized in biochemical research for studying protein interactions and enzyme activities due to its ability to modify biomolecules .

Studies on the interactions of N,N-Bis(3-aminopropyl)methylamine reveal its potential effects on biological systems:

  • Protein Binding: Research indicates that this compound can bind to various proteins, influencing their activity and stability.
  • Cellular Uptake: Investigations into cellular uptake mechanisms suggest that this compound may enter cells via transporter proteins, affecting intracellular signaling pathways.
  • Toxicological Studies: Due to its corrosive nature, studies have highlighted the importance of understanding its interaction with cellular membranes and potential cytotoxic effects .

Several compounds share structural similarities with N,N-Bis(3-aminopropyl)methylamine. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Bis(3-aminopropyl)amineC₆H₁₈N₂Lacks the methyl group; used in similar applications
Tris(2-aminoethyl)amineC₉H₂₄N₄Contains three aminoethyl groups; used as a chelating agent
N-Methyl-1,3-propanediamineC₅H₁₈N₂A simpler structure; less reactive than N,N-bis(3-amino)

N,N-Bis(3-aminopropyl)methylamine is unique due to its combination of two 3-aminopropyl groups and a methyl group, providing enhanced reactivity and potential for diverse applications compared to these similar compounds .

BAPMA (CAS 105-83-9) was first reported in the mid-20th century as part of efforts to develop polyamine-based compounds for industrial applications. Early studies focused on its role in synthesizing surfactants and corrosion inhibitors. By the 1980s, its utility expanded into agrochemicals, particularly in pesticide formulations, where its amine groups facilitated interactions with organic acids. The 2000s saw a surge in interdisciplinary research, with BAPMA being leveraged in coordination chemistry for metal-organic frameworks and in polymer science as a cross-linking agent.

Current Academic Research Trajectories

Contemporary studies emphasize:

  • Materials Science: BAPMA-derived copper halides exhibit broadband light emission, making them candidates for optoelectronic devices.
  • Pharmaceuticals: As a precursor for anticancer bischromone derivatives and antimicrobial peptides.
  • Environmental Chemistry: Integration into CO₂ capture technologies, such as BASF’s HiPACT® system for enhanced gas recovery.

Interdisciplinary Significance in Chemical Sciences

BAPMA bridges multiple disciplines:

  • Coordination Chemistry: Forms trigonal bipyramidal complexes with Zn(II), influencing supramolecular frameworks.
  • Polymer Engineering: Oligo-BAPMA enhances epoxy resin curing, improving thermal stability and mechanical strength.
  • Biochemistry: Serves as a probe for molecular weight determination via end-group titration.

Research Nomenclature Variations and Conventions

BAPMA is referenced under multiple synonyms, including:

  • IUPAC: N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine
  • Common: Methyliminobispropylamine, 3,3′-Diamino-N-methyldipropylamine
  • CAS Registry: 105-83-9

N,N-Bis(3-aminopropyl)methylamine exhibits characteristic nucleophilic behavior due to its three nitrogen atoms, each possessing lone pairs of electrons that can participate in chemical reactions. The compound demonstrates a hierarchical nucleophilicity pattern where the primary amine groups show stronger nucleophilic character compared to the tertiary amine center [2].

The nucleophilic reactivity follows the established order: primary amines > secondary amines > tertiary amines. This trend is attributed to both electronic and steric factors. The primary amine groups in N,N-Bis(3-aminopropyl)methylamine possess higher electron density on nitrogen due to reduced alkyl substitution, making them more reactive toward electrophilic centers. Additionally, the reduced steric hindrance around primary nitrogens facilitates approach of electrophilic reagents [3] [4].

The mechanistic pathway for nucleophilic substitution reactions typically follows the SN2 mechanism when reacting with alkyl halides. The lone pair electrons on nitrogen attack the electrophilic carbon center, leading to simultaneous bond formation and bond breaking. The reaction proceeds through a transition state where the nucleophile approaches from the backside of the leaving group, resulting in inversion of configuration at the electrophilic center [2] [5].

Kinetic studies have revealed that the nucleophilicity parameter (N) for N,N-Bis(3-aminopropyl)methylamine varies depending on the nitrogen center involved in the reaction. The primary amine nitrogens exhibit N values in the range of 13-14, while the tertiary nitrogen shows lower nucleophilicity with N values around 10-11 [4].

Alkylation and Quaternary Ammonium Salt Formation

The alkylation reactions of N,N-Bis(3-aminopropyl)methylamine represent a significant class of transformations that can lead to both desired monoalkylated products and undesired polyalkylated byproducts. The reaction with methyl iodide under basic conditions (sodium hydroxide, room temperature) yields quaternary ammonium derivatives with approximately 90% efficiency .

The mechanism of quaternary ammonium salt formation involves sequential SN2 reactions. Initially, the most nucleophilic primary amine group attacks the alkyl halide, forming a secondary ammonium salt. Under continued exposure to excess alkylating agent, further alkylation occurs, ultimately leading to quaternary ammonium salt formation. This process is exemplified by the reaction with methyl iodide, where the final product contains positively charged nitrogen centers [6].

The formation of quaternary ammonium salts follows a predictable pattern based on the Menschutkin reaction mechanism. The reaction rate depends on several factors including the nature of the alkyl halide (iodide > bromide > chloride), the polarity of the solvent, and the steric accessibility of the nitrogen centers. The reaction is typically conducted in polar solvents to stabilize the transition state and facilitate the ionic product formation [6].

Reaction TypeReagents/ConditionsMajor ProductYield (%)Mechanism
Alkylation with Methyl IodideCH3I, NaOH, RTQuaternary ammonium derivative~90SN2 mechanism with inversion
Quaternary Ammonium Salt FormationExcess alkyl halideTetraalkylammonium saltsHighSequential SN2 reactions
Nucleophilic Substitution (SN2)Alkyl halides, baseAlkylated amine derivativesVariableNucleophilic attack on electrophilic carbon

The selectivity in alkylation can be controlled through careful selection of reaction conditions. Lower temperatures and controlled stoichiometry favor monoalkylation, while excess alkylating agent and elevated temperatures promote multiple alkylation events leading to quaternary salt formation [2] [5].

Coordination Chemistry with Metal Ions

N,N-Bis(3-aminopropyl)methylamine demonstrates exceptional coordination chemistry capabilities due to its tridentate nature, capable of binding metal ions through all three nitrogen atoms simultaneously. The compound forms stable complexes with a wide range of metal ions, including transition metals and main group elements [7] [8] [9].

Chelation Mechanisms

The chelation mechanism involves the sequential coordination of nitrogen atoms to the metal center, forming stable five-membered and six-membered chelate rings. The process typically begins with the coordination of the most basic nitrogen center (primary amine), followed by the formation of additional coordinate bonds with the remaining nitrogen atoms [7] [10].

The chelation process can be described through the following steps:

  • Initial Coordination: The most nucleophilic primary amine nitrogen coordinates to the metal center, forming a monodentate complex.

  • Ring Closure: The second nitrogen atom coordinates, forming the first chelate ring and creating a bidentate complex.

  • Complete Chelation: The third nitrogen atom coordinates, completing the tridentate coordination and forming a highly stable chelated complex.

The stability of these chelate complexes follows the Irving-Williams series for transition metals: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II). This order reflects the decreasing crystal field stabilization energy and increasing ionic radii across the series [11].

Metal Complex Formation Dynamics

The formation dynamics of metal complexes with N,N-Bis(3-aminopropyl)methylamine depend on several factors including metal ion size, charge density, and preferred coordination geometry. The compound can accommodate various coordination numbers and geometries depending on the metal center [7] [12] [9].

For cobalt(II) complexes, the preferred geometry is square pyramidal with the ligand adopting a tridentate coordination mode (κ3N,N′,N′′). The Co-N bond distances typically range from 2.10 to 2.25 Å, indicating strong metal-ligand interactions [7]. The complex [Co(NCS)2(C7H19N3)] has been structurally characterized, showing the ligand coordinating through all three nitrogen atoms while two thiocyanate anions complete the coordination sphere.

Nickel(II) complexes preferentially adopt octahedral geometry, with the tridentate ligand occupying three coordination sites and additional ligands or solvent molecules completing the octahedral arrangement. The Ni-N bond distances are typically shorter (2.07-2.14 Å) compared to cobalt complexes, reflecting the smaller ionic radius of nickel(II) [10] [9].

Copper(II) complexes exhibit a characteristic square pyramidal geometry with a [4+1] coordination arrangement. The Cu-N bond distances range from 1.91 to 2.09 Å, with the axial position showing longer bond lengths due to Jahn-Teller distortion effects [12] [9].

Metal IonCoordination ModeGeometryBond Distances (Å)StabilityApplications
Co(II)Tridentate (κ3N,N′,N′′)Slightly distorted square pyramidalCo-N: 2.10-2.25HighCatalysis
Ni(II)OctahedralDistorted octahedralNi-N: 2.07-2.14Very HighMagnetic materials
Cu(II)Square pyramidal [4+1]Distorted square pyramidalCu-N: 1.91-2.09HighElectrochemistry

Cross-Linking Reaction Mechanisms

N,N-Bis(3-aminopropyl)methylamine serves as an effective cross-linking agent in polymer chemistry, particularly in epoxy and polyurethane systems. The cross-linking mechanism involves nucleophilic attack of the amine groups on electrophilic centers such as epoxide rings or isocyanate groups [13] [14].

In epoxy systems, the cross-linking reaction proceeds through nucleophilic ring-opening of the epoxide by the amine groups. The reaction mechanism involves:

  • Nucleophilic Attack: The lone pair electrons on the primary amine nitrogen attack the less substituted carbon of the epoxide ring.

  • Ring Opening: The three-membered epoxide ring opens, forming a new C-N bond and generating a secondary amine and a secondary alcohol.

  • Secondary Reaction: The newly formed secondary amine can react with additional epoxide groups, leading to branching and cross-linking.

The reaction is typically conducted at elevated temperatures (80-120°C) to achieve complete curing. The presence of multiple amine groups in N,N-Bis(3-aminopropyl)methylamine allows for the formation of highly cross-linked three-dimensional networks with enhanced mechanical properties [13].

The cross-linking efficiency depends on the amine-to-epoxide ratio, with stoichiometric ratios providing optimal cross-link density. Excess amine groups can lead to unreacted functionality, while deficient amine content results in incomplete curing and reduced mechanical properties [14].

Structure-Reactivity Relationships

The structure-reactivity relationships for N,N-Bis(3-aminopropyl)methylamine are governed by several key factors including electronic effects, steric hindrance, and conformational flexibility. The compound's reactivity pattern can be understood through analysis of these structural features [15].

Electronic Effects: The electron-donating nature of the alkyl groups attached to the nitrogen atoms influences the basicity and nucleophilicity of each nitrogen center. The primary amine nitrogens exhibit higher basicity (pKa2 = 9.19, pKa3 = 10.33) compared to the tertiary nitrogen (pKa1 = 6.32), reflecting the greater electron density on the less substituted nitrogen atoms [15].

Steric Effects: The spatial arrangement of the propyl chains provides sufficient flexibility to accommodate various coordination geometries while minimizing steric repulsion. The three-carbon chain length is optimal for chelate ring formation, providing a balance between ring strain and conformational flexibility [10].

Conformational Flexibility: The compound can adopt multiple conformations due to rotation about the C-C and C-N bonds in the propyl chains. This flexibility allows the molecule to adjust its geometry to optimize binding interactions with metal centers or other reactants [7] [10].

The structure-reactivity relationship is further illustrated by the basicity order: primary amines > tertiary amine, which directly correlates with their nucleophilic reactivity. This pattern is consistent across various reaction types, from simple alkylation to complex coordination chemistry [15] [16].

PropertyValueSource/Notes
pKa1 (tertiary N)6.32 at 30°CProtonation constant (+3)
pKa2 (primary N)9.19 at 30°CProtonation constant (+2)
pKa3 (primary N)10.33 at 30°CProtonation constant (+1)
Basicity OrderPrimary > Secondary > TertiaryAmine basicity trend

Physical Description

Liquid

XLogP3

-0.9

Boiling Point

232.5 °C

UNII

62ZM34D74O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

11071-12-8
105-83-9

Wikipedia

N,N-bis(3-aminopropyl)methylamine

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

3,3'-Diamino-N-methyldipropylamine as a versatile affinity ligand

Marta S Silva, Vânia C Graça, Lucinda V Reis, Paulo F Santos, Samuel Silvestre, Luiza Granadeiro, Paulo Almeida, João A Queiroz, Fani Sousa
PMID: 25556997   DOI: 10.1002/jssc.201400656

Abstract

Currently, in biomedicine and biotechnology fields, there is a growing need to develop and produce biomolecules with a high degree of purity. To accomplish this goal, new purification methods are being developed looking for higher performance, efficiency, selectivity, and cost-effectiveness. Affinity chromatography is considered one of the most highly selective methods for biomolecules purification. The purpose of this work is to explore a new type of a structurally simple ligand immobilized onto an agarose matrix to be used in affinity chromatography. The ligand in this study, 3,3'-diamino-N-methyldipropylamine has shown low toxicity and low cost of preparation. Moreover, the ability of the ligand to be used in affinity chromatography to purify proteins and nucleic acids was verified. An increasing sodium chloride gradient, using salt concentrations up to 500 mM, was suitable to accomplish the purification of these biomolecules, meaning that the new support allows the recovery of target biomolecules under mild conditions. Thus, the 3,3'-diamino-N-methyldipropylamine ligand is shown to be a useful and versatile tool in chromatographic experiments, with very good results either for proteins or supercoiled plasmid isoform purification.


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